molecular formula C12H11ClN2O2 B1524901 N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide CAS No. 568555-59-9

N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide

Cat. No. B1524901
M. Wt: 250.68 g/mol
InChI Key: JBFRVQOQOZWHCF-KHPPLWFESA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide” consists of a benzyl group attached to a 4-chloro-2-cyano-3-hydroxybut-2-enamide moiety. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.


Physical And Chemical Properties Analysis

“N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide” has a molecular formula of C12H11ClN2O2 and a molecular weight of 250.68 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental data .

Scientific Research Applications

    Organic Synthesis

    • N-benzyl-4-chloro-5-sulfamoylanthranilic acid, a sulfonamide derivative, is an organic building block that is employed in organic synthesis .

    Nonlinear Optics

    • Second-order non-centrosymmetric nonlinear optical (NLO) N-benzyl-3-nitroaniline (NB3N) single crystals are auspiciously developed by slow evaporation solution growth synthesis method .
    • The synthesized NB3N crystal belongs to the monoclinic crystal system with P2 1 space group . The synthesized material was 79% transmittance and its cut-off wavelength was 244 nm .
    • The SHG efficiency of the NB3N material is about 2.5 times greater than that of the KDP material . So synthesized NB3N single crystals were highly NLO material .

    Electro-Optic Effects

    • Density Functional Theory (DFT) calculations demonstrate the molecular geometries, polarizability, and dipole moment of the LC mixtures, and further the interactions between the organic dopant and LC molecule .

Safety And Hazards

The safety and hazards associated with “N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide” are not clear from the available information. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety resources for specific information .

properties

IUPAC Name

(Z)-N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-6-11(16)10(7-14)12(17)15-8-9-4-2-1-3-5-9/h1-5,16H,6,8H2,(H,15,17)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFRVQOQOZWHCF-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=C(CCl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C(/CCl)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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